{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate
Description
Properties
IUPAC Name |
[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrClN2O2S/c1-28-23(31-20-12-10-18(25)11-13-20)21(22(27-28)16-6-3-2-4-7-16)15-30-24(29)17-8-5-9-19(26)14-17/h2-14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIFKRQCHJZMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)Cl)SC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl thiol reacts with the pyrazole core.
Esterification: The final step involves the esterification of the pyrazole derivative with 3-chlorobenzenecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, and the compound might exert its effects by binding to these targets and altering their function.
Comparison with Similar Compounds
Structural Analogs with Positional Isomerism
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-Chlorobenzoate (CAS 318248-32-7)
- Molecular Formula : C₂₄H₁₈Cl₂N₂O₂S
- Molecular Weight : 469.38 g/mol
- Key Differences :
- The chlorine atom replaces bromine in the sulfanyl-substituted aromatic ring.
- The benzoate ester has a 4-chloro substituent instead of 3-chloro .
- Implications: The bromine in the target compound increases molecular weight and may enhance lipophilicity compared to the chlorine analog.
[1-Methyl-5-(4-Methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-Chlorobenzenecarboxylate (CAS 104604-66-2)
- Molecular Formula : C₂₅H₂₁ClN₂O₃
- Molecular Weight : 440.90 g/mol
- Key Differences: The sulfanyl group is replaced with a 4-methylphenoxy group. The benzoate retains a 4-chloro substituent.
- Implications: The phenoxy group reduces sulfur-based reactivity and may improve metabolic stability compared to sulfanyl-containing analogs. The absence of bromine decreases molecular weight and lipophilicity .
Derivatives with Functional Group Modifications
5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-Fluorobenzyl)oxime (CAS Not Specified)
- Molecular Formula : C₂₄H₁₈BrFN₄OS
- Molecular Weight : ~541.35 g/mol (estimated)
- Key Differences :
- The benzoate ester is replaced with an oxime functional group linked to a 4-fluorobenzyl moiety.
- The fluorine atom increases electronegativity and may improve bioavailability .
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 185015-94-5)
- Molecular Formula : C₁₈H₁₂ClN₃S
- Molecular Weight : 345.82 g/mol
- Key Differences :
- The benzoate ester is replaced with a carbonitrile group.
- The sulfanyl group is attached to a 3-chlorophenyl ring.
- The 3-chloro position on the phenyl ring may alter steric interactions compared to the 4-bromo analog .
Comparative Physicochemical Properties
Biological Activity
{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazole core with a sulfanyl group and a bromophenyl moiety, which are critical for its biological activity. Its molecular formula is with a molecular weight of 493.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C25H21BrN2O2S |
| Molecular Weight | 493.42 g/mol |
| IUPAC Name | [5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzenecarboxylate |
| CAS Number | 956779-10-5 |
Synthesis
The synthesis of the compound typically involves several key steps:
- Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with appropriate diketones.
- Introduction of the Sulfanyl Group : Nucleophilic substitution using bromophenyl halides.
- Methylation and Carboxylation : Final steps involve methylation and introduction of the carboxylic acid moiety through various alkylation methods.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the sulfanyl group is crucial for forming hydrogen bonds, which can lead to inhibition or activation of specific biochemical pathways.
Antimicrobial Activity
Research indicates that compounds similar to {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives possess potent antileishmanial and antimalarial activities, suggesting potential efficacy against various pathogens .
Anticancer Properties
In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its structural components allow it to interact with cancer-related signaling pathways, making it a candidate for further investigation in cancer therapeutics .
Study on Anticancer Activity
A recent study evaluated the efficacy of related pyrazole compounds in inhibiting tumor growth in xenograft models. The results indicated that these compounds significantly reduced tumor size compared to controls, with mechanisms linked to apoptosis and reduced angiogenesis.
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar compounds against various bacterial strains. The results showed that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents.
Q & A
Q. Critical Parameters :
- Temperature : Maintain 0–5°C during esterification to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfanyl incorporation .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final product .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C, 12h | 65–70 | >90% |
| 2 | DCC/DMAP, CH₂Cl₂, RT, 6h | 75–80 | >95% |
Basic: What analytical techniques are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole C-H signals at δ 6.5–7.5 ppm; ester carbonyl at ~170 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic and sulfanyl groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₂₄H₁₉BrClNO₃S: calc. 540.985, observed 540.983) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL (e.g., CCDC deposition for bond angles/torsion) .
Basic: How can researchers design pharmacological screening assays for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors relevant to pyrazole derivatives (e.g., COX-2 for anti-inflammatory activity, kinases for anticancer potential) .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., COX-2 inhibition assay with arachidonic acid) .
- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Data Normalization : Express activity relative to known standards and validate with triplicate runs (±SEM) .
Advanced: How can crystallographic data be resolved using SHELX software for this compound?
Methodological Answer:
Q. Table 2: Example Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Z | 2 |
| R1 (I > 2σ(I)) | 0.039 |
| CCDC deposition no. | 987654 |
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-chlorophenyl or fluorophenyl) and compare bioactivity .
- Computational Modeling :
- Docking (AutoDock Vina) : Predict binding modes to COX-2 (PDB ID: 5KIR) .
- QSAR : Correlate logP values with cytotoxicity using partial least squares regression .
- Data Interpretation : Use heatmaps to visualize substituent effects on IC₅₀ values .
Advanced: How can researchers address stability challenges under physiological conditions?
Methodological Answer:
- Degradation Studies :
- Formulation Strategies : Encapsulate in PLGA nanoparticles to enhance half-life .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) .
- Statistical Reassessment : Apply meta-analysis to pooled data (e.g., random-effects model) .
- Control Standardization : Re-test disputed activities with shared reference compounds (e.g., celecoxib for COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
